molecular formula C14H27NO B1491686 (1-Cyclooctylpiperidin-4-yl)methanol CAS No. 2090149-54-3

(1-Cyclooctylpiperidin-4-yl)methanol

Cat. No.: B1491686
CAS No.: 2090149-54-3
M. Wt: 225.37 g/mol
InChI Key: QQXKLLWJCOESBN-UHFFFAOYSA-N
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Description

(1-Cyclooctylpiperidin-4-yl)methanol is a piperidine derivative characterized by a cyclooctyl substituent attached to the nitrogen atom of the piperidine ring and a hydroxymethyl group at the 4-position. Its applications are inferred from structurally related compounds, which are frequently employed in drug discovery and chemical research due to their versatility in modifying pharmacokinetic properties .

Properties

IUPAC Name

(1-cyclooctylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO/c16-12-13-8-10-15(11-9-13)14-6-4-2-1-3-5-7-14/h13-14,16H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXKLLWJCOESBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)N2CCC(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclooctylpiperidin-4-yl)methanol typically involves the following steps:

  • Piperidine Derivative Formation: Piperidine is reacted with cyclooctyl bromide to form cyclooctylpiperidine.

  • Hydroxymethylation: The cyclooctylpiperidine is then subjected to hydroxymethylation, where a hydroxymethyl group is introduced at the 4-position of the piperidine ring.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: (1-Cyclooctylpiperidin-4-yl)methanol undergoes various chemical reactions, including:

  • Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The compound can be reduced to form a corresponding amine.

  • Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles like alkyl halides are used in substitution reactions.

Major Products Formed:

  • Oxidation: Cyclooctylpiperidin-4-one

  • Reduction: Cyclooctylpiperidin-4-amine

  • Substitution: Various substituted cyclooctylpiperidines

Scientific Research Applications

(1-Cyclooctylpiperidin-4-yl)methanol has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biological targets.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1-Cyclooctylpiperidin-4-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (1-Cyclooctylpiperidin-4-yl)methanol and its analogs:

Compound Name CAS Number Substituent Molecular Formula Molar Mass (g/mol) Key Properties Applications Safety Profile
This compound N/A Cyclooctyl C₁₄H₂₅NO 223.36 High lipophilicity; bulky substituent enhances membrane permeability Research intermediate, potential drug candidate Limited data; inferred precautions required
[1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol 1241615-19-9 2-Chlorobenzyl C₁₃H₁₆ClNO 253.73 Moderate polarity; chlorine enhances stability but introduces toxicity risks Synthetic intermediate H303+H313+H333 warnings
[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]methanol 1094223-48-9 6-Chloropyridazinyl C₁₀H₁₃ClN₃O 242.69 Polar heterocyclic group; potential for hydrogen bonding Pharmaceutical research Requires first-aid measures for inhalation
[1-(4-Aminophenyl)piperidin-4-yl]methanol 471937-86-7 4-Aminophenyl C₁₂H₁₈N₂O 206.29 High polarity due to -NH₂; improved aqueous solubility Drug development intermediate No specific hazards reported

Key Findings:

Steric Effects: The cyclooctyl group in the target compound introduces significant steric bulk, which may reduce reactivity in nucleophilic reactions compared to smaller substituents (e.g., chlorobenzyl or aminophenyl) but improve lipid bilayer penetration .

Electronic Effects : Electron-withdrawing groups (e.g., chlorine in CAS 1241615-19-9 and 1094223-48-9) increase stability but may elevate toxicity, whereas electron-donating groups (e.g., -NH₂ in CAS 471937-86-7) enhance solubility and biocompatibility .

Safety: Chlorinated derivatives exhibit explicit hazards (e.g., respiratory irritation), while the cyclooctyl analog’s safety data remain underexplored, necessitating precautionary handling akin to related piperidine methanols .

Research Implications

  • Drug Design: The cyclooctyl group’s lipophilicity makes the compound suitable for central nervous system (CNS) drug candidates, whereas polar analogs (e.g., aminophenyl derivative) may target peripheral tissues .
  • Synthetic Challenges : Bulky substituents like cyclooctyl may complicate purification steps, requiring advanced chromatographic techniques .
  • Toxicity Profiling : Chlorinated analogs underscore the need for rigorous safety assessments in early-stage research, a consideration likely applicable to the cyclooctyl derivative .

Biological Activity

(1-Cyclooctylpiperidin-4-yl)methanol, a compound identified by its CAS number 2090149-54-3, belongs to a class of piperidine derivatives that have garnered attention for their potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Research indicates that this compound acts as a nociceptin/orphanin FQ (NOP) receptor agonist , which plays a significant role in modulating pain perception and emotional responses. Specifically, studies have shown that it exhibits partial agonist activity at both NOP and μ-opioid receptors, suggesting a dual mechanism that could be beneficial in pain management .

Antinociceptive Activity

One of the most notable pharmacological effects of this compound is its antinociceptive properties. In animal models, particularly mice subjected to spinal nerve ligation (SNL) surgery, this compound has been shown to significantly increase tail-flick latency, indicating enhanced pain relief . The antinociceptive effects were found to be blocked by the opioid antagonist naloxone, confirming the involvement of μ-opioid receptor pathways in its mechanism .

Comparative Efficacy

To better understand the efficacy of this compound compared to other analgesics, a comparative study was conducted alongside morphine and other known analgesics. The results indicated that doses of 3 mg/kg and 10 mg/kg of this compound produced antinociceptive effects comparable to those observed with morphine at similar dosages .

Study on Chronic Pain Models

In a controlled study examining chronic pain models, this compound was administered subcutaneously. The findings demonstrated that this compound effectively reduced pain behaviors in subjects with established chronic pain conditions. Notably, the administration led to an increase in pain threshold without significant side effects commonly associated with traditional opioids .

Data Table: Summary of Biological Activity

Activity Mechanism Model Outcome
AntinociceptiveNOP and μ-opioid receptor agonismMice with SNLIncreased tail-flick latency
Pain reliefOpioid receptor modulationChronic pain modelSignificant reduction in pain
Comparative efficacyComparison with morphineAnalgesic studyComparable antinociception levels

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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